2-(3-Nitrophenyl)propan-2-amine
Description
2-(3-Nitrophenyl)propan-2-amine is a substituted phenethylamine derivative characterized by a nitro group (-NO₂) at the meta position of the phenyl ring and a tertiary amine group (propan-2-amine) attached to the central carbon. Its molecular formula is C₉H₁₂N₂O₂, with a molecular weight of 180.21 g/mol.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-(3-nitrophenyl)propan-2-amine |
InChI |
InChI=1S/C9H12N2O2/c1-9(2,10)7-4-3-5-8(6-7)11(12)13/h3-6H,10H2,1-2H3 |
InChI Key |
CEZRKQPYDYPVBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-(3-Nitrophenyl)propan-2-amine with key analogs, emphasizing substituent effects, molecular properties, and research applications:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|
| This compound | -NO₂ (meta), -NH(CH₃)₂ | C₉H₁₂N₂O₂ | 180.21 | Potential receptor ligand; nitro group enhances electrophilicity for nucleophilic reactions . |
| 2-(3,5-Dichlorophenyl)propan-2-amine | -Cl (3,5 positions) | C₉H₁₁Cl₂N | 218.10 | Exhibits basicity due to amine; halogen substituents may enhance lipophilicity for CNS-targeting drugs . |
| 2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride | -Cl (2), -F (4) | C₉H₁₁ClFN·HCl | 238.11 | Studied for pharmacological significance; halogen mix balances reactivity and metabolic stability . |
| 1-(3-Nitrophenyl)ethylamine | -NO₂ (meta), -CH₂CH₃NH(CH₃)₂ | C₁₁H₁₅N₂O₂ | 208.25 | Structural isomer; ethylamine chain may alter pharmacokinetics compared to tertiary amine . |
| 2-(Naphthalen-1-yl)propan-2-amine hydrochloride | Naphthyl group (1-position) | C₁₃H₁₅N·HCl | 229.73 | Bulky aromatic substituent increases steric hindrance; used in receptor binding assays . |
Detailed Analysis of Substituent Effects
Nitro Group (-NO₂) vs. In contrast, halogenated analogs (e.g., 2-(3,5-dichlorophenyl)propan-2-amine) exhibit moderate electron withdrawal while increasing lipophilicity, which may improve blood-brain barrier penetration .
Amine Functionality: The tertiary amine in this compound is less basic than primary/secondary amines in analogs like N-[2-(1H-indol-3-yl)ethyl]-N-(propan-2-yl)propan-2-amine ().
Aromatic vs. Heterocyclic Substituents:
- Compounds with naphthyl or pyridinyl groups (e.g., 2-(Naphthalen-1-yl)propan-2-amine hydrochloride) exhibit extended π-systems, enhancing van der Waals interactions in protein binding pockets .
Research Findings from Analogous Compounds
- Neuropharmacology: Halogenated analogs (e.g., 2-(2-chloro-4-fluorophenyl)propan-2-amine hydrochloride) are investigated for CNS activity, leveraging halogen-induced metabolic stability .
- Synthetic Utility: The nitro group in this compound could serve as a precursor for reduction to amino groups, enabling further derivatization (e.g., amidation, alkylation) .
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